Myo-inositol and its derivatives play a crucial role in cellular processes, acting as substrates for the synthesis of phosphatidylinositol (PtdIns) and as signals in various metabolic pathways. The synthesis and evaluation of modified myo-inositols, such as 1,3,5-O-Methylidyne-myo-inositol, have provided insights into their potential as inhibitors or substrates for enzymes involved in these pathways, as well as their uptake by cells1234.
Myo-inositol 1,3,5-orthoformate can be synthesized from myo-inositol through a reaction with triethyl orthoformate. [] This reaction typically involves acidic conditions and can be followed by selective protection of the remaining hydroxyl groups to facilitate further derivatization. [] For instance, benzoylation with benzoyl chloride is commonly employed to protect the 2,4,6-hydroxyl groups, yielding 2,4,6-tri-O-benzoyl-myo-inositol 1,3,5-orthoformate. []
4.1 Acylation and Alkylation: Myo-inositol 1,3,5-orthoformate readily undergoes acylation and alkylation reactions at the free hydroxyl groups. This allows for the introduction of various substituents, leading to a diverse range of myo-inositol derivatives. For example, regioselective acylation at the 4-O and 6-O positions can be achieved with metal trifluoromethanesulfonates as catalysts. []
4.2 Hydrolysis: The orthoformate moiety in myo-inositol 1,3,5-orthoformate can be hydrolyzed under acidic conditions. Interestingly, this hydrolysis often proceeds with high regioselectivity, yielding the 2-O-acyl-myo-inositol derivative as the major product. [, ] This regioselectivity is attributed to the formation of a stabilized 1,2-bridged dioxolanylium ion intermediate during the reaction. [, ]
4.3 Intermolecular Acyl Transfer: Notably, some myo-inositol 1,3,5-orthoformate derivatives, particularly those with benzoyl groups at the 2 and 6 positions, exhibit fascinating intermolecular acyl transfer reactivity in the crystalline state. [, , , , , , , , , , ] This reaction involves the transfer of a benzoyl group from one molecule to the free hydroxyl group of another, leading to the formation of a new ester bond. The efficiency and specificity of this solid-state reaction are highly dependent on the molecular packing and intermolecular interactions present in the crystal lattice. [, , , , , , , , , , ]
In the field of cellular signaling, myo-inositol metabolites are recognized as second messengers, with pivotal roles in hormone function and metabolic regulation4. The study of inositol analogues as inhibitors of the phosphoinositide pathway has implications for understanding and potentially manipulating these signaling processes2. In medical research, the ability of modified myo-inositols to inhibit specific enzymes or pathways offers a potential therapeutic avenue for diseases where these pathways are dysregulated. For example, the inhibition of myo-inositol uptake by cells could be relevant in conditions characterized by aberrant cell growth or metabolism1. In pharmacology, the development of myo-inositol analogues that can be incorporated into cellular lipids opens up possibilities for creating novel probes to study lipid-mediated cellular processes or for designing drugs that target these pathways2.
The mechanism of action of modified myo-inositols involves their interaction with enzymes such as phosphatidylinositol synthase. For instance, 3-substituted 1D-myo-inositols have been shown to act as substrates for PtdIns synthase, leading to the incorporation of these compounds into phospholipids1. Additionally, these compounds can inhibit the reaction of myo-[3H]inositol with PtdIns synthase, indicating their potential as probes for the PtdIns pathway1. The metabolism of myo-inositol is complex, with metabolites such as inositol phosphates playing roles in terminating second-messenger activity and recycling the myo-inositol moiety4. The action of myo-inositol antagonists, such as 2-O,C-methylene-myo-inositol, further illustrates the intricate regulation of inositol metabolism, as these compounds can inactivate enzymes like inositol oxygenase and block myo-inositol catabolism3.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: